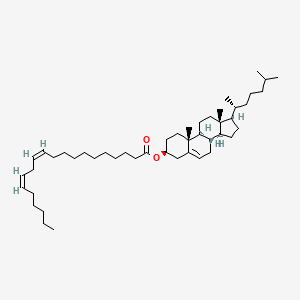

CE(20:2(6Z,9Z))

Description

Cholesteryl eicosadienoate has been reported in Bos taurus with data available.

Properties

CAS No. |

77715-45-8 |

|---|---|

Molecular Formula |

C47H80O2 |

Molecular Weight |

677.1 g/mol |

IUPAC Name |

[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11Z,14Z)-icosa-11,14-dienoate |

InChI |

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11-,15-14-/t38-,40+,41?,42?,43?,44?,46+,47-/m1/s1 |

InChI Key |

REFJKOQDWJELKE-NJJZEKHRSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Eicosadienoate (CE(20:2))

Introduction

Cholesteryl esters (CE) are crucial lipid molecules found in lipoproteins and as intracellular storage forms of cholesterol. They are formed through the esterification of cholesterol with a fatty acid. This guide focuses on a specific cholesteryl ester, CE(20:2), which incorporates a 20-carbon fatty acid with two double bonds. While the user specified the nomenclature CE(20:2(6Z,9Z)), the predominant literature and database entries for this general class, such as the Human Metabolome Database (HMDB), refer to it as Cholesteryl 11,14-eicosadienoate, which corresponds to CE(20:2(11Z,14Z)).[1][2][3][4] This document will detail the structure and properties of this latter, more commonly referenced isomer. Cholesteryl esters are significant in physiology and pathology, particularly in the development of atherosclerosis, where their accumulation in macrophages leads to foam cell formation.[2][5] Understanding the chemical properties and analytical methods for specific CE species like CE(20:2) is vital for research into metabolic and cardiovascular diseases.

Chemical Structure and Properties

CE(20:2(11Z,14Z)), also known as Cholesteryl 11,14-eicosadienoate, is an ester formed from cholesterol and (11Z,14Z)-eicosadienoic acid.[1][6] It belongs to the class of organic compounds known as cholesteryl esters.[5]

Quantitative Data Summary

The key chemical and physical properties of CE(20:2(11Z,14Z)) are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₇H₈₀O₂ | [3][4] |

| Average Molecular Weight | 677.1369 g/mol | [3] |

| Monoisotopic Molecular Weight | 676.615831804 g/mol | [3] |

| IUPAC Name | (2R,5S,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl (11Z,14Z)-icosa-11,14-dienoate | [3] |

| Synonyms | Cholesteryl 11,14-eicosadienoate, 20:2 (11,14) CE | [4][6] |

| Physical State | Neat oil | [4] |

| Solubility | Chloroform (B151607): 10 mg/mL | [4] |

| Storage Stability | ≥ 4 years at -20°C | [4] |

Experimental Protocols

The quantification and analysis of cholesteryl esters are critical for lipidomic studies. Due to their hydrophobicity and poor ionization, specialized methods are often required.[7]

Protocol 1: Quantification by Mass Spectrometry (MS)

This protocol is adapted from methodologies using liquid chromatography-mass spectrometry (LC-MS) and direct-infusion ESI-MS/MS for the analysis of cholesteryl esters in biological samples.[7][8][9]

I. Lipid Extraction (Modified Bligh-Dyer Method) [8]

-

Harvest cells or tissues. For cellular samples, scrape cells and suspend in a known volume (e.g., 1.5 mL) of a solution containing an internal standard, such as 17:0 CE.[8]

-

Add 2.5 mL of methanol (B129727) and 2.5 mL of chloroform to the sample.

-

Vortex the mixture thoroughly to ensure a single-phase system and allow for lipid extraction.

-

Induce phase separation by adding 2.5 mL of chloroform and 2.5 mL of water (or an appropriate salt solution like LiCl).[8]

-

Vortex the mixture again and centrifuge at a low speed (e.g., 500g for 2 minutes) to separate the aqueous and organic layers.[8]

-

Carefully collect the lower organic layer, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for MS analysis (e.g., methanol/chloroform mixture).

II. MS Analysis (Direct-Infusion ESI-MS/MS with Lithiated Adducts) [8]

-

Prepare samples by diluting the lipid extract in a solvent containing a lithium salt (e.g., 1 mg/ml LiCl) to promote the formation of lithiated adducts, which enhances ionization.[8]

-

Infuse the sample directly into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Perform a neutral loss scan for the loss of the cholesterol backbone (neutral loss of 368.5 Da). This method is highly specific for detecting all cholesteryl ester species in the sample.[8]

-

Quantify CE(20:2) by comparing the signal intensity of its lithiated molecular ion (m/z) to that of the known concentration of the internal standard.

Caption: General workflow for the analysis of cholesteryl esters using mass spectrometry.

Protocol 2: Quantification by Colorimetric Assay

This protocol describes a general method based on commercially available kits for measuring total cholesterol and cholesteryl esters.[10]

-

Sample Preparation: Prepare samples (e.g., serum, cell lysates) and appropriate cholesterol standards in a 96-well plate.

-

Reaction Setup: Prepare two sets of reactions for each sample: one to measure free cholesterol (FC) and one for total cholesterol (TC).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed. In the TC wells, all cholesterol (free and from esters) is oxidized, generating a product (e.g., NADH) that reacts with the probe to produce a colorimetric signal (e.g., absorbance at 450 nm).

-

Measurement: Read the absorbance of each well using a microplate reader.

-

Calculation:

-

Calculate FC and TC concentrations based on the standard curve.

-

Determine the cholesteryl ester (CE) concentration by subtracting the free cholesterol from the total cholesterol (CE = TC - FC).[10]

-

Biological Context and Signaling Involvement

Cholesteryl esters are the primary form for cholesterol storage and transport within the body. Their accumulation is a hallmark of several metabolic diseases.

Role in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The accumulation of cholesteryl esters within the arterial wall is a key event in this process.[2][5]

-

Lipoprotein Infiltration: Low-density lipoproteins (LDLs) from the bloodstream enter the arterial intima.

-

Macrophage Uptake: Monocytes are recruited to the intima and differentiate into macrophages. These macrophages take up modified LDL particles, which are rich in cholesteryl esters.

-

Foam Cell Formation: Inside the macrophage, cholesteryl esters from LDL are hydrolyzed and then re-esterified by the enzyme ACAT1 (Acyl-CoA: cholesterol acyltransferase 1) for storage in lipid droplets. The massive accumulation of these lipid droplets transforms the macrophage into a "foam cell".[2][5]

-

Plaque Development: Foam cells contribute to the inflammatory environment and form the fatty streak, an early stage of atherosclerotic plaque.

Caption: The role of cholesteryl ester (CE) accumulation in foam cell formation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]

- 3. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. ChemFOnt: Showing chemical card for CE(20:2(6Z,9Z)) (CFc000002896) [chemfont.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. promega.com [promega.com]

The Metabolic Lifecycle of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a specific cholesteryl ester whose metabolic pathways are intrinsically linked to the broader processes of polyunsaturated fatty acid (PUFA) metabolism and cholesterol homeostasis. Understanding the biosynthesis and degradation of this molecule is crucial for research into cardiovascular diseases, inflammatory processes, and metabolic disorders. This technical guide provides a detailed overview of the core pathways involved in the synthesis and catabolism of CE(20:2(6Z,9Z)), supported by available quantitative data and detailed experimental protocols for its study.

Biosynthesis of CE(20:2(6Z,9Z))

The biosynthesis of CE(20:2(6Z,9Z)) is a two-stage process: first, the synthesis of the fatty acid moiety, eicosadienoic acid (20:2(6Z,9Z)), and second, its esterification to cholesterol.

Biosynthesis of Eicosadienoic Acid (20:2(6Z,9Z))

The synthesis of eicosadienoic acid (20:2(6Z,9Z)) from the essential fatty acid linoleic acid (18:2(9Z,12Z)) is a multi-step process involving a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum. The key enzymes in this pathway are Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase, and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5).

The proposed primary pathway is as follows:

-

Δ6 Desaturation: Linoleic acid (18:2(9Z,12Z)) is desaturated by FADS2 to produce γ-linolenic acid (GLA; 18:3(6Z,9Z,12Z)).[1] FADS2 is considered a rate-limiting enzyme in the biosynthesis of long-chain PUFAs.[2]

-

Elongation: GLA is then elongated by ELOVL5, which adds two carbons to the carboxyl end of the fatty acid, yielding dihomo-γ-linolenic acid (DGLA; 20:3(8Z,11Z,14Z)).[1]

-

Δ5 Desaturation: DGLA is subsequently desaturated by Fatty Acid Desaturase 1 (FADS1), or delta-5 desaturase, to form arachidonic acid (20:4(5Z,8Z,11Z,14Z)).

An alternative, though less common, pathway may lead to the formation of 20:2(6Z,9Z):

-

Elongation of a precursor: A C18 fatty acid precursor is first elongated to a C20 fatty acid.

-

Sequential Desaturation: The C20 fatty acid then undergoes desaturation at the Δ6 and Δ9 positions.

It is important to note that the precise enzymatic steps leading to the specific 20:2(6Z,9Z) isomer are not definitively established in the literature and may be influenced by substrate availability and enzyme kinetics within specific cell types.

Esterification to Cholesterol

Once synthesized, eicosadienoic acid is activated to its coenzyme A thioester, eicosadienoyl-CoA (20:2(6Z,9Z)-CoA). This activated fatty acid is then esterified to the 3-hydroxyl group of cholesterol to form CE(20:2(6Z,9Z)). This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as Sterol O-acyltransferases (SOATs).[3] In mammals, two isoforms of this enzyme exist, ACAT1 and ACAT2, both located in the endoplasmic reticulum.[4]

-

ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis.[5]

-

ACAT2 is primarily found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[4]

While both enzymes can esterify a variety of fatty acyl-CoAs, they exhibit a preference for oleoyl-CoA (18:1-CoA).[5][6] Their specific activity with 20:2(6Z,9Z)-CoA has not been extensively characterized, but it is plausible that either isoform could catalyze this reaction depending on the cellular context and substrate availability.

Degradation of CE(20:2(6Z,9Z))

The degradation of CE(20:2(6Z,9Z)) is initiated by its hydrolysis, followed by the catabolism of its constituent parts, cholesterol and eicosadienoic acid.

Hydrolysis of CE(20:2(6Z,9Z))

The hydrolysis of intracellular cholesteryl esters is a critical step in cholesterol efflux and is catalyzed by neutral cholesteryl ester hydrolases (NCEHs). In macrophages, two key enzymes are involved in this process:

-

Neutral Cholesterol Ester Hydrolase 1 (NCEH1): This enzyme is considered to play a dominant role in the hydrolysis of cholesteryl esters in murine macrophages.[7][8]

-

Hormone-Sensitive Lipase (B570770) (HSL): While capable of hydrolyzing cholesteryl esters, its contribution in macrophages is thought to be less significant than that of NCEH1.[7][9][10] HSL is more prominently involved in the hydrolysis of triglycerides in adipose tissue but also functions in steroidogenic tissues to release cholesterol for hormone synthesis.[9][11]

The hydrolysis of CE(20:2(6Z,9Z)) releases free cholesterol and eicosadienoic acid (20:2(6Z,9Z)).

Catabolism of Eicosadienoic Acid (20:2(6Z,9Z))

The released eicosadienoic acid (20:2(6Z,9Z)) can undergo further metabolism through several pathways, including:

-

Beta-oxidation: The fatty acid can be broken down in the mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.

-

Retroconversion: It can be shortened to form other fatty acids.

-

Further Desaturation and Elongation: It can be a substrate for further enzymatic reactions to produce other long-chain PUFAs.

Quantitative Data

Quantitative data for the enzymes involved in the metabolism of CE(20:2(6Z,9Z)) are limited. The following tables summarize the available information for related substrates, which can serve as a proxy for understanding the potential kinetics of the enzymes with 20:2(6Z,9Z) and its precursors.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Human)

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| FADS2 | Linoleic Acid (18:2n-6) | ~25 | Not Reported | [12] |

| α-Linolenic Acid (18:3n-3) | ~15 | Not Reported | [12] | |

| ELOVL5 | γ-Linolenic Acid (18:3n-6) | Not Reported | Not Reported | [13] |

| ACAT1 | Oleoyl-CoA (18:1-CoA) | ~7 | ~100 | [5] |

| Arachidonyl-CoA (20:4-CoA) | ~5 | ~50 | [5] |

Table 2: Substrate Specificity of Key Degradative Enzymes

| Enzyme | Substrate | Relative Activity (%) | Reference |

| NCEH1 | Cholesteryl Oleate | 100 | [7] |

| HSL | Cholesteryl Oleate | 100 | [10] |

| Triolein | ~50 | [10] | |

| Diolein | ~500 | [10] |

Experimental Protocols

Quantification of CE(20:2(6Z,9Z)) by LC-MS/MS

This protocol outlines a general approach for the quantification of cholesteryl esters, which can be adapted for CE(20:2(6Z,9Z)).

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer. For plasma/serum, use a small volume directly.

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Folch or Bligh-Dyer method) to isolate the lipid fraction.[14][15]

-

Internal Standard Spiking: Add a known amount of a suitable internal standard, such as a deuterated cholesteryl ester or a cholesteryl ester with an odd-chain fatty acid (e.g., C17:0 or C19:0), prior to extraction for accurate quantification.[16]

-

LC Separation: Resuspend the dried lipid extract in an appropriate solvent (e.g., isopropanol/acetonitrile) and inject it onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as acetonitrile/water and isopropanol/acetonitrile.[16]

-

MS/MS Detection: Utilize a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. For CE(20:2(6Z,9Z)), monitor for the precursor ion corresponding to its ammoniated adduct [M+NH4]+ and a characteristic product ion (e.g., m/z 369.3, corresponding to the cholesterol backbone) in Multiple Reaction Monitoring (MRM) mode.[17][18]

-

Data Analysis: Quantify the amount of CE(20:2(6Z,9Z)) by comparing the peak area of the analyte to that of the internal standard.

Fatty Acid Analysis by GC-MS

To analyze the fatty acid composition of total lipids, including the 20:2(6Z,9Z) moiety from CE(20:2(6Z,9Z)).

-

Lipid Extraction: Extract total lipids from the biological sample as described above.

-

Saponification and Methylation: Hydrolyze the ester linkages by saponification with methanolic NaOH or KOH. Then, methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or methanolic HCl.[19][20]

-

GC Separation: Inject the FAMEs onto a gas chromatograph equipped with a polar capillary column (e.g., a wax or cyanopropyl-based column). Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.[19][21]

-

MS Detection: Use a mass spectrometer to detect the eluting FAMEs. Identification is based on the retention time and the mass spectrum of each FAME compared to authentic standards and mass spectral libraries.[22]

-

Quantification: Determine the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.

Heterologous Expression and Assay of Desaturases and Elongases

This protocol provides a general framework for characterizing the activity of FADS and ELOVL enzymes.

-

Gene Cloning and Expression: Clone the cDNA of the desaturase or elongase of interest into a suitable expression vector (e.g., a yeast expression vector like pYES2). Transform the construct into a host organism that lacks the endogenous enzyme activity, such as Saccharomyces cerevisiae.[23][24]

-

Enzyme Expression: Induce the expression of the recombinant protein according to the vector's requirements (e.g., with galactose for pYES2).

-

Enzyme Assay:

-

For desaturases , incubate the yeast culture or microsomal fractions with the precursor fatty acid (e.g., linoleic acid for FADS2).

-

For elongases , incubate with the precursor fatty acid and a source of two-carbon units (e.g., malonyl-CoA).

-

-

Product Analysis: Extract the total lipids from the reaction mixture, prepare FAMEs, and analyze the fatty acid profile by GC-MS to identify and quantify the product of the enzymatic reaction.[25]

Conclusion

The biosynthesis and degradation of CE(20:2(6Z,9Z)) are governed by a series of enzymatic reactions that are central to lipid metabolism. While the general pathways involving desaturases, elongases, acyltransferases, and hydrolases are understood, specific details regarding the metabolism of this particular cholesteryl ester, including precise enzyme kinetics and regulatory mechanisms, require further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore these unanswered questions and to further elucidate the role of CE(20:2(6Z,9Z)) in health and disease. Future research in this area, particularly utilizing advanced mass spectrometry-based lipidomics, will be instrumental in filling the existing knowledge gaps.

References

- 1. Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children | PLOS One [journals.plos.org]

- 2. Alternative Transcripts of Fatty Acid Desaturase (FADS) Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 10. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of FADS and ELOVL polymorphisms on indexes of desaturase and elongase activities: results from a pre-post fish oil supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. gcms.cz [gcms.cz]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. shimadzu.com [shimadzu.com]

- 23. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. biorxiv.org [biorxiv.org]

The Discovery and Initial Characterization of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a cholesteryl ester composed of cholesterol and eicosadienoic acid, a 20-carbon polyunsaturated fatty acid with two cis double bonds at the 6th and 9th carbons. As a member of the cholesteryl ester family, it plays a role in the transport and storage of cholesterol within the body. Cholesteryl esters are major components of lipoproteins and are implicated in the pathophysiology of various diseases, most notably atherosclerosis. This technical guide provides an in-depth overview of the discovery and initial characterization of CE(20:2(6Z,9Z)), with a focus on its identification in key biological contexts, the analytical methods employed for its characterization, and its potential role in cellular signaling pathways.

Discovery and Initial Identification in Human Macrophages

The initial identification of cholesteryl eicosadienoate as a distinct molecular species within a key cell type implicated in atherosclerosis, the human monocyte-derived macrophage, was a significant step in understanding the diversity of cholesteryl esters. A pivotal study by Griffin et al. in 1997 led to the characterization of several previously unassigned cholesteryl ester peaks in these cells, one of which was identified as cholesteryl eicosadienoate.[1] This discovery was crucial as it highlighted the presence of less common polyunsaturated fatty acid-containing cholesteryl esters in macrophages, which are central to the formation of atherosclerotic plaques.

Quantitative Data from Initial Characterization

The following table summarizes the quantitative data from the initial characterization of cholesteryl esters in human monocyte-derived macrophages, including the identification of CE(20:2).

| Cholesteryl Ester Species | Fatty Acyl Chain | Percentage of Total Cholesteryl Esters (%) |

| Cholesteryl Oleate | 18:1 | 45.2 |

| Cholesteryl Linoleate | 18:2 | 28.7 |

| Cholesteryl Palmitate | 16:0 | 10.1 |

| Cholesteryl Eicosadienoate | 20:2 | (part of the 16% of previously unassigned CEs) |

| Cholesteryl Arachidonate | 20:4 | 4.3 |

| Cholesteryl Palmitoleate | 16:1 | 1.9 |

| Cholesteryl Stearate | 18:0 | 1.8 |

Data adapted from studies on cholesteryl ester composition in human macrophages. The identification of CE(20:2) was part of the characterization of a significant fraction of previously unidentified cholesteryl esters.[1]

Experimental Protocols

The identification and quantification of CE(20:2(6Z,9Z)) and other cholesteryl esters in biological samples rely on sophisticated analytical techniques. The following protocols are based on the methodologies used in the initial characterization studies.

Macrophage Culture and Lipid Loading

-

Cell Culture: Human monocytes are isolated from peripheral blood and differentiated into macrophages in culture.

-

Lipid Loading: To mimic the conditions of foam cell formation in atherosclerosis, macrophages are incubated with modified low-density lipoproteins (LDL), such as acetylated LDL (acLDL), to induce the accumulation of cholesteryl esters.

Lipid Extraction

-

Solvent Extraction: Total lipids are extracted from the cultured macrophages using a mixture of organic solvents, typically chloroform (B151607) and methanol, to efficiently solubilize the hydrophobic cholesteryl esters.

Analytical Separation and Identification

-

High-Performance Liquid Chromatography (HPLC): The extracted lipids are separated using reverse-phase HPLC. This technique separates different cholesteryl esters based on the hydrophobicity of their fatty acyl chains.

-

Mass Spectrometry (MS): The separated lipids are then introduced into a mass spectrometer for identification. Time-of-flight secondary ion mass spectrometry (TOF-SIMS) was a key technique used in the initial identification of CE(20:2).[1] This method provides high-resolution mass data, allowing for the precise determination of the molecular weight and elemental composition of the cholesteryl ester.

Signaling Pathways and Biological Relevance

While a direct signaling pathway uniquely initiated by intact CE(20:2(6Z,9Z)) has not been fully elucidated, its biological effects are likely mediated through the hydrolysis of the ester bond, releasing cholesterol and eicosadienoic acid. These components can then participate in various cellular signaling cascades.

Macrophage Cholesterol Metabolism and Efflux

The accumulation and hydrolysis of cholesteryl esters are central to macrophage cholesterol homeostasis, a critical process in the development of atherosclerosis.

This diagram illustrates the uptake of modified LDL by macrophages, leading to the formation of cholesteryl ester droplets, including CE(20:2(6Z,9Z)). The hydrolysis of these esters by neutral cholesteryl ester hydrolase (nCEH) releases free cholesterol for efflux and the fatty acid, eicosadienoic acid, which can then act as a signaling molecule.

Eicosadienoic Acid and Inflammatory Signaling

Eicosadienoic acid, the fatty acid component of CE(20:2(6Z,9Z)), can modulate inflammatory responses in macrophages. Studies have shown that eicosadienoic acid can influence the production of inflammatory mediators, potentially through its interaction with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

This diagram depicts a potential mechanism where eicosadienoic acid, released from the hydrolysis of CE(20:2(6Z,9Z)), activates PPARs. This activation leads to changes in the expression of target genes involved in inflammation, thereby modulating the overall inflammatory response of the macrophage.

Conclusion

The discovery and initial characterization of cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) in human macrophages has provided valuable insights into the complexity of lipid metabolism in cells central to the development of atherosclerosis. While its direct signaling roles are still under investigation, its presence in these cells and the known bioactivity of its constituent fatty acid, eicosadienoic acid, suggest a role in modulating cellular cholesterol homeostasis and inflammatory responses. Further research into the specific functions of CE(20:2(6Z,9Z)) may reveal novel therapeutic targets for cardiovascular and inflammatory diseases.

References

CE(20:2(6Z,9Z)) as a Biomarker in Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))) is a specific cholesteryl ester, a class of neutral lipids that play a crucial role in the transport and storage of cholesterol. Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid, in this case, eicosadienoic acid (20:2(6Z,9Z)). The accumulation of certain cholesteryl esters has been implicated in the pathophysiology of several diseases, positioning them as potential biomarkers for diagnosis, prognosis, and therapeutic monitoring. This technical guide provides a comprehensive overview of the current knowledge on CE(20:2(6Z,9Z)) as a disease biomarker, with a focus on its role in atherosclerosis, breast cancer, and neurodegenerative diseases. It also details the methodologies for its quantification and explores its potential involvement in cellular signaling pathways.

Biochemical Profile of CE(20:2(6Z,9Z))

CE(20:2(6Z,9Z)) is comprised of a cholesterol backbone esterified to eicosadienoic acid, a 20-carbon polyunsaturated fatty acid with two cis double bonds at the 6th and 9th carbons. The structure of the fatty acid is critical to the molecule's physical properties and biological activity. The synthesis of cholesteryl esters is primarily catalyzed by two enzymes: lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-CoA:cholesterol acyltransferase (ACAT) in cells.

CE(20:2(6Z,9Z)) in Disease

While specific quantitative data for CE(20:2(6Z,9Z)) remains limited in the literature, the broader class of cholesteryl esters and the fatty acid precursor, eicosadienoic acid, have been linked to several pathological conditions.

Atherosclerosis

The accumulation of cholesteryl esters within the arterial intima is a hallmark of atherosclerosis.[1] These lipids contribute to the formation of foam cells, which are central to the development of atherosclerotic plaques. While specific levels of CE(20:2(6Z,9Z)) in plaques have not been definitively quantified, it is known that cholesteryl esters are the predominant lipid class in these lesions.[2] The inflammatory nature of the fatty acid precursor, eicosadienoic acid, suggests that CE(20:2(6Z,9Z)) could contribute to the inflammatory environment within the plaque.

Breast Cancer

Alterations in lipid metabolism are a recognized feature of cancer cells, including those in breast cancer.[3][4] Studies have shown changes in the plasma concentrations of cholesteryl esters in breast cancer patients.[1] Specifically, some research indicates a decrease in total cholesteryl ester levels in the plasma of breast cancer patients compared to individuals with benign tumors.[1] However, the profile of individual cholesteryl ester species, including CE(20:2(6Z,9Z)), in breast cancer tissue and its correlation with disease progression requires further investigation.

Neurodegenerative Diseases

Dysregulation of cholesterol metabolism in the brain has been associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[5][6][7][8][9] While the direct measurement of CE(20:2(6Z,9Z)) in the cerebrospinal fluid (CSF) of these patients is not yet reported, studies have shown alterations in the overall cholesterol ester profile. For instance, in Parkinson's disease, an increase in the expression of the cholesteryl ester family has been observed in the CSF.[6] Furthermore, a positive correlation between CSF cholesteryl ester levels and total cholesterol in the peripheral blood has been found in Parkinson's patients, suggesting a potential breakdown of the blood-brain barrier.[6]

Quantitative Data Summary

As direct quantitative data for CE(20:2(6Z,9Z)) as a specific biomarker is currently scarce in published literature, the following table presents a generalized summary of findings for the broader class of cholesteryl esters (CE) in the context of the discussed diseases. This highlights the need for further targeted research on CE(20:2(6Z,9Z)).

| Disease | Sample Type | Finding | Reference |

| Atherosclerosis | Arterial Plaque | Predominant lipid class | [2] |

| Breast Cancer | Plasma | Decreased total CE concentration compared to benign tumors | [1] |

| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Increased expression of the CE family | [6] |

| Parkinson's Disease | CSF and Peripheral Blood | Positive correlation between CSF CE and peripheral total cholesterol | [6] |

Experimental Protocols

The quantification of CE(20:2(6Z,9Z)) in biological samples is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Lipid Extraction from Plasma

A common and effective method for extracting lipids from plasma is a modified Folch or Bligh-Dyer extraction.

-

To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

LC-MS/MS Quantification of CE(20:2(6Z,9Z))

This protocol is a proposed method based on established techniques for cholesteryl ester analysis and requires optimization and validation for CE(20:2(6Z,9Z)).

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Proposed MRM Transitions:

-

Precursor Ion (Q1): m/z of the [M+NH4]+ adduct of CE(20:2(6Z,9Z)). The exact mass of CE(20:2(6Z,9Z)) is 676.6159 g/mol . The ammoniated adduct would be approximately m/z 694.6.

-

Product Ion (Q3): A characteristic fragment ion for cholesteryl esters is the neutral loss of the fatty acid, resulting in the cholesterol fragment at m/z 369.3.

-

Collision Energy: This will need to be optimized for the specific instrument but would typically be in the range of 15-30 eV.

-

-

-

Internal Standard: A deuterated or 13C-labeled cholesteryl ester standard that is not endogenously present, such as CE(17:0) or d7-cholesteryl oleate, should be added to the sample prior to extraction for accurate quantification.

Signaling Pathways and Biological Relationships

The biological effects of CE(20:2(6Z,9Z)) are likely mediated by the actions of its constituent fatty acid, eicosadienoic acid, and its influence on cholesterol homeostasis and inflammatory processes.

Metabolism of Eicosadienoic Acid and Esterification

Eicosadienoic acid is an omega-6 fatty acid that can be synthesized from linoleic acid. It can be further metabolized to other bioactive lipids. Within the cell, it can be esterified to cholesterol by ACAT to form CE(20:2(6Z,9Z)), which can then be stored in lipid droplets or incorporated into lipoproteins for transport.

Proposed Inflammatory Signaling Pathway

The fatty acid component, eicosadienoic acid, can modulate inflammatory responses. Studies have shown that it can influence the production of pro-inflammatory mediators in macrophages.[10] This suggests that the accumulation of CE(20:2(6Z,9Z)) in tissues like atherosclerotic plaques could lead to the local release of eicosadienoic acid, thereby contributing to the inflammatory cascade.

Experimental Workflow for Biomarker Discovery and Validation

A typical workflow for identifying and validating CE(20:2(6Z,9Z)) as a biomarker involves several stages, from initial discovery using untargeted lipidomics to validation in larger patient cohorts with a targeted quantitative assay.

Conclusion and Future Directions

CE(20:2(6Z,9Z)) represents a promising yet understudied lipid molecule that may serve as a valuable biomarker in atherosclerosis, breast cancer, and neurodegenerative diseases. The technical framework provided in this guide offers a starting point for researchers to explore its potential. Future research should focus on:

-

Quantitative Studies: Conducting large-scale lipidomics studies to accurately quantify the levels of CE(20:2(6Z,9Z)) in patient populations compared to healthy controls.

-

Method Validation: Developing and validating robust and specific LC-MS/MS methods for the routine clinical measurement of CE(20:2(6Z,9Z)).

-

Mechanistic Studies: Elucidating the precise role of CE(20:2(6Z,9Z)) in the signaling pathways involved in disease pathogenesis.

-

Therapeutic Targeting: Investigating whether modulating the levels of CE(20:2(6Z,9Z)) could be a viable therapeutic strategy.

The continued exploration of specific lipid species like CE(20:2(6Z,9Z)) will undoubtedly provide deeper insights into the complex interplay between lipid metabolism and disease, paving the way for novel diagnostic and therapeutic approaches.

References

- 1. Serum Lipidomic Profiling in Breast Cancer to Identify Screening, Diagnostic, and Prognostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Exploring lipidomic profiles and their correlation with hormone receptor and HER2 status in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomic Analysis of Cells and Extracellular Vesicles from High- and Low-Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma and cerebrospinal fluid cholesterol esterification is hampered in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features [frontiersin.org]

- 8. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerebral and extracerebral cholesterol metabolism and CSF markers of Alzheimer's disease. - DZNEPUB [pub.dzne.de]

- 10. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Subcellular Localization of Cholesteryl Eicosadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl eicosadienoic acid, a specific cholesteryl ester, plays a role in lipid metabolism and cellular signaling. Understanding its subcellular localization is critical for elucidating its precise biological functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the subcellular distribution of cholesteryl esters, with a focus on cholesteryl eicosadienoic acid, detailing the experimental methodologies used for its localization and outlining the key signaling pathways involved in its synthesis and trafficking.

Introduction

Cholesteryl esters (CEs) are neutral lipids formed through the esterification of cholesterol with a fatty acid. Cholesteryl eicosadienoic acid is a CE containing eicosadienoic acid, a 20-carbon polyunsaturated fatty acid. CEs are the primary form for cholesterol storage and transport within the body. Their accumulation and distribution within subcellular compartments are tightly regulated and are implicated in various physiological and pathological processes, including atherosclerosis and metabolic diseases. This guide will delve into the specifics of where cholesteryl eicosadienoic acid is found within the cell and how its location is determined.

Subcellular Distribution of Cholesteryl Esters

Data Presentation

Table 1: Estimated Subcellular Distribution of Cholesteryl Esters

| Subcellular Fraction | Percentage of Total Cellular Cholesteryl Esters (%) | Key Functions |

| Lipid Droplets | 70-90 | Storage of neutral lipids |

| Endoplasmic Reticulum | 5-15 | Synthesis of cholesteryl esters |

| Lipoproteins (secreted) | Variable | Inter-organ transport |

| Lysosomes/Late Endosomes | <5 | Hydrolysis of lipoprotein-derived CEs |

| Plasma Membrane | <1 | Minor structural component |

Note: These percentages are estimations for general cholesteryl esters and can vary significantly depending on cell type, metabolic state, and external stimuli.

Synthesis and Trafficking of Cholesteryl Eicosadienoic Acid

The synthesis of cholesteryl eicosadienoic acid is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is primarily located in the endoplasmic reticulum (ER).[1][2][3] This enzyme facilitates the esterification of cholesterol with eicosadienoyl-CoA. Once synthesized, cholesteryl eicosadienoic acid is incorporated into lipid droplets for storage or packaged into lipoproteins for secretion.

Signaling and Transport Pathways

The movement of cholesterol, the precursor for cholesteryl eicosadienoic acid synthesis, is a complex process involving multiple organelles and transport proteins. Cholesterol is transported from the plasma membrane and late endosomes/lysosomes to the ER for esterification.[4][5][6] The resulting cholesteryl esters are then transported to lipid droplets.

Visualization of Cholesteryl Ester Synthesis and Trafficking

References

- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the mechanisms of sterol transport between organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]

- 6. Cholesterol Transport to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

The Core of the Matter: An In-depth Technical Guide to the Interactions of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z)))

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CEs) are central to lipid metabolism, transport, and the pathogenesis of diseases such as atherosclerosis. This technical guide focuses on a specific, less-studied cholesteryl ester, Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a 20-carbon polyunsaturated cholesteryl ester. While much of the existing research has centered on more abundant species like cholesteryl oleate (B1233923) and linoleate, understanding the unique interactions of CE(20:2(6Z,9Z)) is crucial for a complete picture of lipid biology and disease. This document synthesizes the current knowledge on the interactions of CE(20:2(6Z,9Z)) with other lipids and proteins, details its role in cellular processes, provides comprehensive experimental protocols for its study, and presents a framework for quantitative data analysis. It is important to note that information specific to the (6Z, 9Z) isomer is limited, and thus some data is contextualized from studies on closely related eicosadienoate isomers or the broader class of polyunsaturated cholesteryl esters.

Introduction to Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z)))

Cholesteryl eicosadienoic acid (CE(20:2(6Z,9Z))) is an ester formed from cholesterol and (6Z,9Z)-eicosadienoic acid. As a highly hydrophobic molecule, it is primarily found within the neutral lipid core of lipoproteins in the plasma and in intracellular lipid droplets.[1][2] Its presence has been detected in triglyceride-rich cells like monocyte-derived macrophages, suggesting a role in inflammatory states and lipid accumulation pathologies.[2]

Like other CEs, its biological functions are tied to the transport and storage of cholesterol. The physicochemical properties conferred by the 20-carbon di-unsaturated acyl chain, such as its spatial conformation and susceptibility to oxidation, are predicted to influence its specific interactions with other lipids and proteins, distinguishing its roles from other more saturated or shorter-chain CEs.

Interaction of CE(20:2) with Other Lipids

The incorporation of cholesteryl esters into lipid bilayers and lipid droplets influences the physical properties of these structures. Unsaturated esters like CE(20:2) can modulate membrane fluidity and the thickness of lipid bilayers when interacting with triacylglycerols (TAGs) and phospholipids (B1166683) (PLs).[3] They are known to affect the liquid crystalline phases of lipid assemblies, which is critical for membrane function and lipid droplet coalescence.

While specific phase behavior data for CE(20:2(6Z,9Z)) is not available, studies on mixtures of other unsaturated cholesteryl esters demonstrate complex miscibility and phase separation phenomena, suggesting that the lipid core of lipoproteins and lipid droplets is a dynamic environment where the relative concentrations of different CE species can lead to the formation of distinct domains.[4]

Interaction of CE(20:2) with Proteins

The metabolism and transport of CE(20:2) are governed by its interactions with a suite of specific proteins. These interactions are fundamental to cholesterol homeostasis and are implicated in disease when dysregulated.

Enzymes of CE Metabolism

-

Acyl-CoA:Cholesterol Acyltransferase (ACAT): This intracellular enzyme, located in the endoplasmic reticulum, catalyzes the formation of CEs from free cholesterol and long-chain fatty acyl-CoAs.[5][6] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestine.[5] The synthesis of CE(20:2) would be dependent on the availability of eicosadienoyl-CoA and the substrate preference of ACAT isoforms. The resulting CE is then stored in lipid droplets, a process critical in the formation of macrophage foam cells.[5]

-

Lecithin:Cholesterol Acyltransferase (LCAT): LCAT is a plasma enzyme responsible for the majority of CE synthesis within high-density lipoprotein (HDL) particles.[7][8][9] It transfers a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol on the surface of HDL, generating CEs that migrate to the lipoprotein's core.[7][8] The specificity of LCAT for different fatty acids influences the composition of CEs in HDL, including CE(20:2).

-

Neutral Cholesteryl Ester Hydrolase (NCEH): This enzyme catalyzes the hydrolysis of CEs stored in lipid droplets, releasing free cholesterol and fatty acids for cellular use or efflux.[10] Its activity is a key control point in regulating the size of the intracellular CE pool.

CE Transfer and Uptake Proteins

-

Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma protein that facilitates the transfer of CEs from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL, in exchange for triglycerides.[11][12][13] This process remodels lipoproteins and is a key factor in reverse cholesterol transport. CE(20:2), once synthesized within HDL, is a substrate for CETP-mediated transfer.

-

Scavenger Receptor class B type I (SR-BI): SR-BI is a cell-surface receptor, highly expressed in the liver and steroidogenic tissues, that mediates the selective uptake of CEs from HDL into cells without the internalization of the entire lipoprotein particle.[14] This is a crucial step in delivering cholesterol from peripheral tissues back to the liver for excretion.

-

Lipid Transport Proteins: Intracellular transport of the hydrophobic CE(20:2) from its site of synthesis to lipid droplets or other cellular compartments is likely mediated by lipid transport proteins, though specific interactors have not been identified.

Role in Signaling and Pathophysiology: Atherosclerosis

The accumulation of CEs within macrophages in the arterial intima is the defining characteristic of foam cells, which are the foundation of atherosclerotic plaques.[10][15] The process involves the uptake of modified lipoproteins by scavenger receptors, followed by the hydrolysis of the lipoprotein's CE content and subsequent re-esterification of the cholesterol by ACAT1, leading to CE-laden lipid droplet formation.

The specific species of CE that accumulate can influence the inflammatory properties of the foam cell. Polyunsaturated CEs, like CE(20:2), are more susceptible to oxidation, generating lipid hydroperoxides and other reactive species that can promote inflammatory signaling pathways and contribute to plaque progression and instability.

Signaling Pathway: Macrophage Foam Cell Formation

The diagram below illustrates the key steps leading to the accumulation of cholesteryl esters, including CE(20:2), in macrophages, a critical event in atherosclerosis.

References

- 1. Buy Cholesteryl 11,14-eicosadienoate (EVT-10927637) [evitachem.com]

- 2. Human Metabolome Database: Showing metabocard for CE(20:2(6Z,9Z)) (HMDB0006734) [hmdb.ca]

- 3. Cholesteryl 11-14 Eicosadienoate, 77715-45-8 | BroadPharm [broadpharm.com]

- 4. The phase behavior of skin-barrier lipids: A combined approach of experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 7. Activation of lecithin:cholesterol acyltransferase by HDL ApoA-I central helices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Recombinant Human Lecithin Cholesterol Acyltransferase on Lipoprotein Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for CE(20:1) (HMDB0005193) [hmdb.ca]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) in Murine Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a specific cholesteryl ester, across various tissues. The data presented is primarily derived from a comprehensive lipidomics analysis of mouse tissues, offering a valuable reference for researchers in metabolic diseases, cardiovascular research, and drug development. This document details the quantitative data, the experimental protocols for lipid quantification, and a visual representation of the analytical workflow.

Quantitative Data: CE(20:2) Concentrations in Mouse Tissues

The following table summarizes the physiological concentrations of CE(20:2) in a range of mouse tissues. The data is sourced from a study employing a robust liquid chromatography-mass spectrometry (LC-MS) method for the comprehensive profiling of cholesterol and cholesteryl esters.[1] Concentrations are expressed in nanomoles per gram of tissue (nmol/g).

| Tissue | Mean Concentration (nmol/g) | Standard Deviation (nmol/g) |

| Liver | 1.83 | 0.45 |

| Spleen | 1.12 | 0.28 |

| Lung | 0.98 | 0.21 |

| Kidney | 0.45 | 0.11 |

| Heart | 0.32 | 0.08 |

| Brain | 0.04 | 0.01 |

| Adipose (Gonadal) | 6.45 | 1.52 |

| Adipose (Subcutaneous) | 4.87 | 1.15 |

Data adapted from Guri et al., 2024.[1]

Experimental Protocol: Quantification of Cholesteryl Esters

The methodology outlined below is a robust and sensitive approach for the quantification of cholesteryl esters, including CE(20:2), from biological samples.[1][2][3][4]

Lipid Extraction

A standard lipid extraction protocol is employed to isolate lipids from homogenized tissues.[1]

-

Homogenization: Tissue samples are homogenized in a suitable buffer to ensure cellular disruption.

-

Solvent System: A biphasic solvent system, typically a chloroform:methanol mixture, is used for lipid extraction.[3]

-

Phase Separation: Following extraction, the mixture is centrifuged to separate the lipid-containing organic phase from the aqueous phase and protein pellet.

-

Drying and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the resulting lipid film is reconstituted in an appropriate solvent for LC-MS analysis.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A reverse-phase LC-MS method is utilized for the separation and detection of cholesteryl esters.[1][2][3][4]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for the separation of hydrophobic molecules like cholesteryl esters.[1]

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, is used to elute the cholesteryl esters from the column.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is a common method for ionizing cholesteryl esters, often with the addition of an ammonium (B1175870) salt to facilitate the formation of [M+NH4]+ adducts.

-

Detection Mode: The analysis is performed in positive ion mode.

-

Quantification: Quantification is achieved using tandem mass spectrometry (MS/MS) by monitoring specific precursor-to-product ion transitions for each cholesteryl ester. A stable isotope-labeled internal standard, such as d7-cholesterol, is used for accurate quantification.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of CE(20:2) in tissues.

Caption: Workflow for CE(20:2) Quantification.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of CE(20:2(6Z,9Z)) in specific signaling pathways. Cholesteryl esters, in general, are primarily known for their role in cholesterol storage and transport. They are key components of lipid droplets and lipoproteins. The fatty acid composition of cholesteryl esters can influence the physical properties of these structures and may have downstream effects on cellular processes, but direct signaling roles for specific species like CE(20:2(6Z,9Z)) are not yet well-defined. Further research is needed to elucidate the specific biological functions and potential signaling roles of this particular cholesteryl ester.

References

Genetic Regulation of Cholesteryl (6Z,9Z)-eicosadienoate [CE(20:2(6Z,9Z))] Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CE) are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing significant roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the genetic regulation of a specific cholesteryl ester, Cholesteryl (6Z,9Z)-eicosadienoate [CE(20:2(6Z,9Z))], a derivative of eicosadienoic acid. We delve into the key genes and enzymes responsible for its synthesis and hydrolysis, the intricate signaling pathways that govern their expression, and detailed experimental protocols for its study. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of lipid metabolism, cardiovascular disease, and drug development, offering insights into potential therapeutic targets within this metabolic pathway.

Introduction

Cholesteryl (6Z,9Z)-eicosadienoate is a neutral lipid formed by the esterification of cholesterol with (6Z,9Z)-eicosadienoic acid. While the broader aspects of cholesteryl ester metabolism are well-documented, the specific regulatory mechanisms governing individual CE species, such as CE(20:2(6Z,9Z)), are less understood. Eicosadienoic acid is a polyunsaturated fatty acid that can be derived from linoleic acid through elongation.[1] The metabolism of CE(20:2(6Z,9Z)) is a key process in maintaining cellular cholesterol homeostasis, and its dysregulation has been implicated in various diseases, including atherosclerosis.[2][3] This guide will explore the genetic and molecular players that control the lifecycle of this specific cholesteryl ester.

Biosynthesis of CE(20:2(6Z,9Z))

The synthesis of CE(20:2(6Z,9Z)) is a two-step process involving the activation of (6Z,9Z)-eicosadienoic acid to its coenzyme A (CoA) thioester, followed by the esterification of cholesterol with this activated fatty acid.

Activation of (6Z,9Z)-Eicosadienoic Acid

The initial and rate-limiting step in the utilization of fatty acids is their activation to acyl-CoAs, a reaction catalyzed by a family of enzymes known as Acyl-CoA Synthetase Long-chain (ACSL) family members.[4][5] Several ACSL isoforms exhibit substrate specificity for various fatty acids. For eicosadienoic acid, the following isoforms are likely involved:

-

ACSL3 and ACSL4: These isoforms are known to activate a wide range of unsaturated fatty acids.[1][6] ACSL4, in particular, shows a high preference for polyunsaturated fatty acids.[1][4]

-

ACSL6: One of its splice variants, ACSL6V1, shows a preference for octadecapolyenoic acids, suggesting it may also act on the 20-carbon eicosadienoic acid.[7]

The expression of these ACSL genes is regulated by various transcription factors, providing a control point for the availability of the eicosadienoyl-CoA substrate.

Esterification of Cholesterol

The final step in CE(20:2(6Z,9Z)) synthesis is the transfer of the eicosadienoyl group from eicosadienoyl-CoA to cholesterol. This reaction is catalyzed by Sterol O-acyltransferases (SOAT), also known as Acyl-CoA:cholesterol acyltransferases (ACAT).[8] Two isoforms of this enzyme exist:

-

SOAT1 (ACAT1): Ubiquitously expressed and plays a role in cellular cholesterol homeostasis in various tissues.[8]

-

SOAT2 (ACAT2): Primarily expressed in the intestine and liver and is involved in dietary cholesterol absorption and lipoprotein assembly.[9][10][11]

The substrate preference of these enzymes for eicosadienoyl-CoA is not yet fully characterized, but their broad specificity for long-chain fatty acyl-CoAs suggests they are the primary candidates for this reaction.

Table 1: Genes Involved in the Biosynthesis of CE(20:2(6Z,9Z))

| Step | Enzyme | Gene Symbol | Substrate(s) | Product |

| Fatty Acid Activation | Acyl-CoA Synthetase Long-chain 3/4/6 | ACSL3, ACSL4, ACSL6 | (6Z,9Z)-Eicosadienoic acid, CoA, ATP | (6Z,9Z)-Eicosadienoyl-CoA, AMP, PPi |

| Cholesterol Esterification | Sterol O-acyltransferase 1/2 | SOAT1, SOAT2 | (6Z,9Z)-Eicosadienoyl-CoA, Cholesterol | CE(20:2(6Z,9Z)), CoA |

Hydrolysis of CE(20:2(6Z,9Z))

The breakdown of CE(20:2(6Z,9Z)) back into cholesterol and (6Z,9Z)-eicosadienoic acid is primarily carried out by a single enzyme located in the lysosomes.

Lysosomal Acid Lipase (B570770) (LIPA)

Lysosomal Acid Lipase, encoded by the LIPA gene, is responsible for the hydrolysis of cholesteryl esters and triglycerides that are taken up by the cell via endocytosis of lipoproteins.[3][12][13] A deficiency in LIPA activity leads to the accumulation of cholesteryl esters in various tissues, a condition known as Wolman disease or Cholesteryl Ester Storage Disease (CESD).[14] The regulation of LIPA gene expression is crucial for maintaining cellular cholesterol balance.[2]

Table 2: Gene Involved in the Hydrolysis of CE(20:2(6Z,9Z))

| Step | Enzyme | Gene Symbol | Substrate | Product(s) |

| Hydrolysis | Lysosomal Acid Lipase | LIPA | CE(20:2(6Z,9Z)), H₂O | Cholesterol, (6Z,9Z)-Eicosadienoic acid |

Genetic Regulation of Metabolism

The expression of the genes involved in CE(20:2(6Z,9Z)) metabolism is tightly controlled by a network of transcription factors and signaling pathways that respond to cellular lipid levels.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are a family of transcription factors that are master regulators of cholesterol and fatty acid synthesis.[15] SREBP-2 , in particular, is activated when cellular cholesterol levels are low.[16] Upon activation, SREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their expression.[17] Genes involved in cholesterol synthesis and uptake are primary targets of SREBP-2. While direct regulation of SOAT1 and SOAT2 by SREBP-2 is complex and can be cell-type specific, SREBP signaling plays a crucial role in providing the cholesterol substrate for esterification.[18][19]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that are activated by fatty acids and their derivatives.[20] They play a key role in regulating the expression of genes involved in fatty acid metabolism, including transport and oxidation.[21]

-

PPARα: Highly expressed in the liver and other tissues with high fatty acid catabolism. Its activation leads to the upregulation of genes involved in fatty acid oxidation.

-

PPARγ: A master regulator of adipogenesis and is involved in lipid storage.[22][23]

The expression of ACSL genes is known to be regulated by PPARs, thereby controlling the availability of eicosadienoyl-CoA for CE synthesis.[24]

Other Regulatory Mechanisms

The activity of the enzymes involved in CE(20:2(6Z,9Z)) metabolism is also regulated at the post-transcriptional and post-translational levels. For instance, the stability of SOAT1 and SOAT2 proteins can be regulated by ubiquitination.[9][18]

Signaling Pathways

The activity of transcription factors like SREBPs and PPARs is modulated by upstream signaling pathways that sense the metabolic state of the cell.

Caption: Signaling pathways regulating CE(20:2(6Z,9Z)) metabolism.

Experimental Protocols

Quantification of CE(20:2(6Z,9Z)) by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of CE(20:2(6Z,9Z)) in biological samples using liquid chromatography-tandem mass spectrometry.[25][26][27][28][29]

6.1.1. Lipid Extraction

-

Homogenize cell pellets or tissues in a suitable solvent mixture (e.g., chloroform:methanol 2:1, v/v).

-

Add an internal standard, such as a deuterated or odd-chain cholesteryl ester, for accurate quantification.

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

6.1.2. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column to separate the different lipid species. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of CE(20:2(6Z,9Z)) to a characteristic product ion (e.g., the cholesterol backbone fragment).

Caption: Workflow for CE(20:2(6Z,9Z)) quantification by LC-MS/MS.

Gene Expression Analysis by RT-qPCR

This protocol describes the measurement of the mRNA levels of genes involved in CE(20:2(6Z,9Z)) metabolism using reverse transcription-quantitative polymerase chain reaction.[30][31][32][33]

6.2.1. RNA Extraction and cDNA Synthesis

-

Isolate total RNA from cells or tissues using a commercial kit.

-

Assess RNA quality and quantity using spectrophotometry.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

6.2.2. Quantitative PCR

-

Design or obtain validated primers for the target genes (ACSL3, ACSL4, ACSL6, SOAT1, SOAT2, LIPA) and a reference gene (e.g., GAPDH, ACTB).

-

Prepare a qPCR reaction mix containing cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.

References

- 1. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. genecards.org [genecards.org]

- 10. uniprot.org [uniprot.org]

- 11. WikiGenes - SOAT2 - sterol O-acyltransferase 2 [wikigenes.org]

- 12. medlineplus.gov [medlineplus.gov]

- 13. genecards.org [genecards.org]

- 14. WikiGenes - LIPA - lipase A, lysosomal acid, cholesterol... [wikigenes.org]

- 15. Frequent Modulation of the Sterol Regulatory Element Binding Protein (SREBP) by Chemical Exposure in the Livers of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]

- 17. SREBP signaling is essential for effective B cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | SREBP2 as a central player in cancer progression: potential for targeted therapeutics [frontiersin.org]

- 20. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 21. academic.oup.com [academic.oup.com]

- 22. PPAR γ changing ALDH1A3 content to regulate lipid metabolism and inhibit lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. lcms.cz [lcms.cz]

- 28. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | Transcriptomic analysis reveals the lipid metabolism-related gene regulatory characteristics and potential therapeutic agents for myocardial ischemia-reperfusion injury [frontiersin.org]

- 33. Expression analysis of genes related to lipid metabolism in peripheral blood lymphocytes of chickens challenged with reticuloendotheliosis virus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Cholesteryl Eicosadienoate (CE(20:2(6Z,9Z))) in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid. Dysregulation of CE metabolism is implicated in the pathology of several diseases, most notably atherosclerosis, where the accumulation of CEs in arterial walls is a hallmark of the condition.[1] Cholesteryl eicosadienoate (CE(20:2(6Z,9Z))), a specific cholesteryl ester containing a 20-carbon fatty acid with two double bonds, is a component of the complex lipid profile in biological systems. Accurate quantification of individual CE species like CE(20:2(6Z,9Z)) is essential for understanding lipid metabolism and for the discovery of potential lipid biomarkers.

This application note provides a detailed protocol for the sensitive and specific quantification of CE(20:2(6Z,9Z)) in biological matrices, such as plasma and cultured cells, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure and a highly selective multiple reaction monitoring (MRM) strategy.

Principle of the Method

The method involves the extraction of lipids from the biological matrix using a liquid-liquid extraction procedure. The extracted lipids are then separated using reversed-phase liquid chromatography (RPLC), which separates different lipid classes and individual lipid species based on their hydrophobicity. The eluting CEs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in MRM mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. All cholesteryl esters characteristically produce a product ion at m/z 369.3, which corresponds to the cholesteryl cation, upon collision-induced dissociation (CID).[2]

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile, Isopropanol, Methanol (B129727), Chloroform, Water (LC-MS grade)

-

Reagents: Ammonium acetate, Formic acid

-

Standards: CE(20:2(6Z,9Z)) analytical standard, Cholesteryl-d7-ester internal standard (e.g., CE(18:1)-d7)

-

Biological Matrix: Human plasma (with anticoagulant), cultured cells

Sample Preparation

For Human Plasma (50 µL):

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Cholesteryl-d7-ester in methanol).

-

Add 500 µL of a cold (-20°C) extraction solvent mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 15 minutes.

-

Add 125 µL of water to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer (approximately 350 µL) to a new 1.5 mL tube.

-

Dry the extract under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., Acetonitrile/Isopropanol, 50:50, v/v) for LC-MS/MS analysis.

For Cultured Cells (1x10^6 cells):

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in 100 µL of water.

-

Add 10 µL of the internal standard working solution.

-

Add 500 µL of chloroform/methanol (2:1, v/v) and vortex for 2 minutes.[3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase into a new tube.

-

Dry the extract under nitrogen and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Acetate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: 30-100% B

-

12-15 min: 100% B

-

15.1-18 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Nebulizer Gas Flow: 3 L/min

-

Drying Gas Flow: 10 L/min

-

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| CE(20:2(6Z,9Z)) | 694.7 ([M+NH4]+) | 369.3 | 100 | 25 |

| Cholesteryl-d7-ester (IS) | Dependent on FA | 376.3 | 100 | 25 |

Note: The precursor ion for the internal standard will depend on the specific fatty acid attached to the d7-cholesterol. The product ion will be m/z 376.3.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of the CE(20:2(6Z,9Z)) analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or a solvent mixture). The curve should cover the expected concentration range in the samples.

Quantitative Data Summary

The following table presents a representative summary of cholesteryl ester concentrations found in human plasma. The values for CE(20:2) are included for comparative purposes. Actual concentrations can vary depending on the population and physiological state.

| Cholesteryl Ester Species | Abbreviation | Typical Concentration Range in Human Plasma (µg/mL) |

| Cholesteryl Linoleate | CE(18:2) | 1000 - 2000 |

| Cholesteryl Oleate | CE(18:1) | 400 - 800 |

| Cholesteryl Palmitate | CE(16:0) | 150 - 300 |

| Cholesteryl Arachidonate | CE(20:4) | 50 - 150 |

| Cholesteryl Eicosadienoate | CE(20:2) | 10 - 50 |

| Cholesteryl Stearate | CE(18:0) | 20 - 60 |

This table provides approximate concentration ranges and should be used for reference only. Accurate quantification requires the generation of a study-specific calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS workflow for the quantification of CE(20:2(6Z,9Z)).

Caption: LC-MS/MS workflow for CE(20:2(6Z,9Z)) quantification.